2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride
Description
2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylmethylamino group, and a phenoxyacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
2-[2-methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-21-14-6-2-5-13(16(14)22-11-15(17)20)10-19-9-12-4-3-7-18-8-12;/h2-8,19H,9-11H2,1H3,(H2,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAVJJBAZYKGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenol Intermediate: The initial step involves the methoxylation of a phenol derivative to form 2-methoxyphenol.
Introduction of the Pyridinylmethylamino Group: The methoxyphenol intermediate undergoes a nucleophilic substitution reaction with a pyridinylmethylamine derivative, forming the desired intermediate.
Formation of the Phenoxyacetamide Moiety: The final step involves the acylation of the intermediate with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenol derivatives, while nucleophilic substitution can lead to a variety of functionalized phenoxyacetamide compounds.
Scientific Research Applications
2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride: This compound shares a similar core structure but with a chloro substituent instead of a methoxy group.
N-(pyridin-2-yl)amides: These compounds have a pyridinylamide moiety and are used in various medicinal chemistry applications.
Uniqueness
2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility, while the pyridinylmethylamino group provides specificity for certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
